2-Bromononanoic acid
Description
Research Context and Significance within Halogenated Fatty Acids
Halogenated fatty acids, a class of organic compounds characterized by the presence of one or more halogen atoms (such as bromine or chlorine) attached to a fatty acid backbone, are significant in several scientific disciplines. These compounds often serve as versatile intermediates in organic synthesis, enabling the construction of more complex molecules, including pharmaceuticals and agrochemicals lookchem.comfaluckinternational.com. Their altered chemical properties compared to their non-halogenated counterparts can lead to unique biological activities or serve as probes for studying metabolic processes.
Within this class, 2-bromononanoic acid (C9H17BrO2) holds particular relevance. The bromine atom at the second carbon position is amenable to nucleophilic substitution reactions, making it a useful building block for introducing various functional groups. Research into halogenated fatty acids, including analogs like 2-bromooctanoic acid, has explored their roles in inhibiting specific enzymes involved in lipid metabolism and the synthesis of polyhydroxyalkanoic acids (PHA) sigmaaldrich.comnih.govresearchgate.netplos.orgkoreascience.kroup.comnih.gov. While much of the detailed mechanistic research has focused on shorter-chain analogs, this compound is recognized for its utility as a reagent and intermediate in chemical synthesis, particularly in medicinal chemistry lookchem.com. Its specific structure allows for the creation of diverse organic molecules, including esters and amides, which are fundamental components in many chemical and biological applications lookchem.com.
Overview of Scholarly Investigations
Scholarly investigations into this compound primarily focus on its role as a synthetic intermediate and its potential applications in medicinal chemistry and organic compound synthesis.
Synthesis and Chemical Reactivity: this compound is typically synthesized through established organic chemistry routes. These often involve the bromination of nonanoic acid derivatives or the reaction of suitable precursors with brominating agents lookchem.com. For instance, the synthesis of its ester, propan-2-yl 2-bromononanoate, involves the bromination of nonanoic acid derivatives followed by esterification with isopropanol, often utilizing reagents like thionyl chloride and triethylamine (B128534) for acyl chloride formation and subsequent coupling vulcanchem.com. The bromine atom at the alpha-position is a key reactive site, facilitating nucleophilic substitution reactions that are crucial for its use as a building block in creating more complex molecules lookchem.com.
Applications in Organic and Medicinal Chemistry: The compound serves as a versatile reagent in organic chemistry for the synthesis of a wide array of organic compounds lookchem.com. Its utility is particularly noted in medicinal chemistry, where it functions as a crucial reagent for the research and development of new drug candidates and the enhancement of existing pharmaceuticals lookchem.com. It acts as a building block for the creation of various esters, amides, and other organic molecules, highlighting its significance in chemical synthesis lookchem.com. Furthermore, research has explored its use as a key intermediate in the synthesis of ionizable lipids for advanced applications such as mRNA delivery systems, where the bromine atom allows for further functionalization via reactions like Suzuki coupling or nucleophilic substitution to introduce critical functional groups vulcanchem.com.
Physicochemical Properties: this compound possesses characteristic properties of carboxylic acids, including the ability to form esters, amides, and salts. The presence of the bromine atom influences its reactivity. Key physicochemical properties that have been documented include:
| Property | Value | Source |
| Molecular Formula | C9H17BrO2 | lookchem.comlipidmaps.org |
| Molecular Weight | 237.13 g/mol | lookchem.com |
| Boiling Point | 297.7 °C at 760 mmHg | lookchem.com |
| Flash Point | 133.8 °C | lookchem.com |
| Density | 1.279 g/cm³ | lookchem.com |
| pKa | 2.97 ± 0.21 (Predicted) | lookchem.com |
| Appearance | Not specified (general for class) | lookchem.com |
| Solubility | Not specified (general for class) | lookchem.com |
While extensive research has been conducted on related brominated fatty acids, such as 2-bromooctanoic acid, in areas like enzyme inhibition and metabolic pathway studies sigmaaldrich.comnih.govresearchgate.netplos.orgkoreascience.kroup.comnih.govnih.gov, the direct research findings for this compound are primarily centered on its synthetic utility and role as a chemical intermediate.
Compound List
this compound
Halogenated fatty acids
Octanoic acid
Nonanoic acid
2-Bromooctanoic acid
Propan-2-yl 2-bromononanoate (Isopropyl 2-bromononanoate)
2-Bromohexanoic acid
2-Bromodecanoic acid
2-Bromoalkanoic acids
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromononanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELJYLJLJXTLGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883871 | |
| Record name | Nonanoic acid, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2623-83-8 | |
| Record name | 2-Bromononanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonanoic acid, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonanoic acid, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonanoic acid, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromononan-1-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Approaches to 2-Bromononanoic Acid
The introduction of a bromine atom at the alpha-position of nonanoic acid is achieved through specific and controlled chemical reactions. The primary methods involve direct bromination of the carboxylic acid or synthesis from cyclic precursors like lactones.
The most established method for the synthesis of α-bromo carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. alfa-chemistry.comwikipedia.org This reaction facilitates the halogenation of a carboxylic acid at the alpha-carbon. alfa-chemistry.com The process involves treating the carboxylic acid (nonanoic acid in this case) with bromine and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. alfa-chemistry.comsynarchive.com
The reaction proceeds through several key steps: masterorganicchemistry.com
Formation of Acyl Bromide: The carboxylic acid first reacts with PBr₃ to form the corresponding acyl bromide. This intermediate is more reactive than the original carboxylic acid. wikipedia.orgmasterorganicchemistry.com
Enolization: The acyl bromide tautomerizes to its enol form. Unlike carboxylic acids, acyl bromides enolize readily, which is crucial for the alpha-halogenation step. wikipedia.org
Bromination: The enol form of the acyl bromide acts as a nucleophile and reacts with bromine (Br₂) to introduce a bromine atom at the α-position, yielding an α-bromo acyl bromide. masterorganicchemistry.com
Hydrolysis: Finally, the α-bromo acyl bromide is hydrolyzed, typically by the addition of water in a workup step, to produce the final this compound product and regenerate the HBr catalyst. masterorganicchemistry.comnrochemistry.com
The reaction conditions are often harsh, requiring high temperatures and extended reaction times. alfa-chemistry.comnrochemistry.com If an alcohol is used instead of water during the workup, the corresponding α-bromo ester can be formed directly. wikipedia.orgnrochemistry.com
| Reagent/Condition | Purpose in HVZ Reaction |
| Nonanoic Acid | Starting material |
| Bromine (Br₂) | Source of bromine for halogenation |
| PBr₃ or Red Phosphorus | Catalyst to form the acyl bromide intermediate |
| Water (in workup) | Hydrolyzes the α-bromo acyl bromide to the carboxylic acid |
| Heat | To overcome the activation energy of the reaction |
An alternative approach to α-bromo carboxylic acids involves the ring-opening of cyclic esters, or lactones. For the synthesis of this compound, the corresponding precursor would be γ-nonalactone (also known as γ-amylbutyrolactone). While this route is less common than the HVZ reaction, it presents an interesting synthetic strategy.
One documented method involves treating a lactone with bromine (Br₂) and a substoichiometric amount of phosphorus tribromide (PBr₃). beilstein-journals.orgnih.gov This process effectively combines the principles of the HVZ reaction with a lactone starting material. The reaction first opens the lactone ring and results in the formation of the corresponding α-bromocarboxylic acid in good yields. beilstein-journals.orgnih.gov Another potential, though less specifically documented for α-bromination, is the direct hydrobromination of lactones with HBr, which can cleave the ester bond to form bromo-acids. google.com However, controlling the regioselectivity to favor alpha-bromination over omega-bromination can be challenging.
When a lactone ring is opened under acidic or electrophilic conditions, the potential for forming various structural isomers of the resulting haloacid exists. For γ-nonalactone, ring-opening could theoretically lead to 2-bromo, 3-bromo, or 4-bromononanoic acid. The distribution of these isomers is dictated by the reaction mechanism. If the reaction proceeds through a carbocation intermediate, the stability of the carbocation at different positions along the carbon chain will influence the final product distribution. The formation of thermodynamically stable five-membered lactones via intramolecular cyclization can also be a competing reaction pathway under certain conditions. nih.govrsc.org
The acid-catalyzed ring-opening of a lactone, such as with HBr, typically begins with the protonation of the carbonyl oxygen. This is followed by a nucleophilic attack by the bromide ion on one of the ring carbons. Alternatively, the ether oxygen can be protonated, leading to ring cleavage and the formation of a carbocation intermediate. rsc.org
If a carbocation is formed, its initial position depends on which C-O bond is broken. For a γ-lactone, this could lead to a primary or secondary carbocation. These intermediates are highly reactive and susceptible to rearrangement to form more stable carbocations. libretexts.org Density functional theory (DFT) calculations on the ring-opening of γ-lactones suggest that the reaction can proceed through the formation of a stable oxocarbenium ion intermediate. rsc.org The stability of this intermediate plays a significant role in determining the rate of the ring-opening step. rsc.org
Carbocation rearrangements are fundamental in organic chemistry and often involve hydride shifts (or deuteride shifts in isotopic labeling studies). libretexts.org A hydride shift is the migration of a hydrogen atom with its pair of electrons to an adjacent carbocation center. masterorganicchemistry.com This typically occurs if the rearrangement leads to a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary carbocation). masterorganicchemistry.comyoutube.com
In the context of the ring-opening of γ-nonalactone, if a secondary carbocation were formed at position 3 or 4, a 1,2-hydride shift could occur, moving the positive charge along the carbon chain. For example, a carbocation at C-4 could rearrange via a hydride shift from C-3 to form a new carbocation at C-3. Further shifts could potentially lead to a carbocation at the C-2 position, which upon attack by a bromide ion, would yield this compound. The likelihood of these shifts depends on the relative stability of the intermediate carbocations and the activation energy for the migration. libretexts.org
Ring-Opening and Halogenation Reactions of γ-Lactones
Derivatization Reactions of this compound
This compound is a versatile synthetic intermediate that can be modified at two key functional sites: the carboxylic acid group and the carbon-bromine bond at the alpha position.
The carboxylic acid moiety can undergo standard transformations. For instance, it can be converted into esters through Fischer esterification with an alcohol under acidic catalysis. It can also be transformed into amides by reacting with an amine, often requiring the use of coupling agents or conversion to a more reactive acyl chloride first. thermofisher.comkhanacademy.org
The bromine atom at the alpha-position is susceptible to nucleophilic substitution reactions (SN2). This allows for the introduction of a wide variety of functional groups. For example, reaction with ammonia can yield 2-aminononanoic acid, a non-proteinogenic amino acid. wikipedia.org Treatment with hydroxide or other oxygen-based nucleophiles can produce 2-hydroxynonanoic acid. The reactivity of the C-Br bond makes this compound a valuable building block for more complex molecules.
| Reaction Type | Reagent(s) | Product Class |
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst | 2-Bromo-nonanoate Ester |
| Amidation | Amine (e.g., Ammonia, primary/secondary amine) | 2-Bromo-nonanamide |
| Nucleophilic Substitution | Ammonia (NH₃) | 2-Amino-nonanoic acid |
| Nucleophilic Substitution | Hydroxide (OH⁻) | 2-Hydroxy-nonanoic acid |
Esterification Processes and Characterization of Esters
The conversion of this compound to its corresponding esters is a fundamental transformation, typically achieved through acid-catalyzed esterification, commonly known as Fischer esterification. This equilibrium reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). To drive the reaction toward the ester product, the alcohol is often used in excess as the solvent, and the water formed as a byproduct is removed, for instance, by using a Dean-Stark apparatus.
Another synthetic route involves a two-step process where the alkanoic acid is first selectively brominated and then esterified with an alcohol in the presence of an acidic catalyst. researchgate.net The carboxylate anion of this compound, formed by deprotonation with a base, can also act as a nucleophile and react with a primary alkyl halide via an Sₙ2 mechanism to form the ester. orgsyn.org
The characterization of the resulting 2-bromononanoate esters relies on standard spectroscopic techniques. Infrared (IR) spectroscopy would confirm the presence of the ester functional group through a characteristic strong carbonyl (C=O) stretching absorption band, typically appearing around 1744 cm⁻¹. uliege.be Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.
Table 1: Expected Spectroscopic Data for Methyl 2-bromononanoate
| Technique | Feature | Expected Chemical Shift / Absorption Band |
|---|---|---|
| ¹H NMR | Methine proton (α-carbon, -CH(Br)-) | ~4.2-4.4 ppm (doublet of doublets) |
| Methoxy protons (-OCH₃) | ~3.7 ppm (singlet) | |
| Methylene (B1212753) protons (β-carbon, -CH₂-) | ~2.0-2.2 ppm (multiplet) | |
| Terminal methyl protons (-CH₃) | ~0.9 ppm (triplet) | |
| ¹³C NMR | Carbonyl carbon (-C=O) | ~170 ppm |
| Methine carbon (α-carbon, -C(Br)-) | ~45-50 ppm | |
| Methoxy carbon (-OCH₃) | ~52 ppm | |
| IR | Carbonyl stretch (C=O) | ~1740-1750 cm⁻¹ |
| C-O stretch | ~1150-1250 cm⁻¹ |
This compound as a Precursor in Complex Organic Synthesis
This compound is a valuable building block in organic synthesis due to the presence of two reactive functional groups: the carboxylic acid and the bromine atom at the alpha-position. This structure allows for a wide range of chemical modifications, making it a key starting material for more complex molecules.
Utility in Constructing Advanced Organic Molecules
The reactivity of α-bromo fatty acids makes them useful tools in biochemical and bioorganic studies. Analogous compounds, such as 2-bromooctanoic acid and 2-bromodecanoic acid, have been identified as inhibitors of enzymes involved in bacterial metabolic pathways. plos.org For instance, these compounds can simultaneously inhibit the synthesis of rhamnolipids and polyhydroxyalkanoic acid (PHA) in the opportunistic pathogen Pseudomonas aeruginosa. plos.orgnih.gov This inhibitory action highlights the role of 2-bromoalkanoic acids in the targeted modification of biological systems and the construction of bioactive probes. Similarly, 2-bromopalmitate, a longer-chain analogue, is used as a promiscuous inhibitor of membrane-bound enzymes and as a tracer to study fatty acid metabolism, demonstrating the utility of this class of compounds in creating tools for biological research. nih.govnih.gov
Application in the Synthesis of Dicarboxylic Acids via Williamson Ether Synthesis
This compound is a suitable precursor for the synthesis of specialized dicarboxylic acids through the Williamson ether synthesis. nih.gov This reaction involves the deprotonation of a diol with a strong base, such as sodium hydride (NaH), to form a dialkoxide. The dialkoxide then acts as a nucleophile, attacking the electrophilic α-carbon of this compound (or its ester) in an Sₙ2 reaction, displacing the bromide and forming two new ether linkages. upc.edulibretexts.org Subsequent hydrolysis of the ester group, if present, yields the final dicarboxylic acid. This method has been successfully applied using related α-bromo acids like 2-bromooctanoic acid to react with diols such as tricyclodecanedimethanol, producing novel dicarboxylic acids with ether moieties in high yield. nih.gov These resulting dicarboxylic acids are designed for specific applications, such as serving as components in high-performance aluminum electrolyte capacitors. nih.gov
Preparation of Nitrated Fatty Acids
Brominated fatty acids serve as key intermediates in the synthesis of nitrated fatty acids, which are important signaling molecules. nih.govpressbooks.pub A common synthetic strategy begins with the esterification of a brominated fatty acid, such as an isomer of this compound (e.g., 9-bromononanoic acid). nih.gov The resulting bromo-ester is then treated with a nitrite salt, like silver nitrite (AgNO₂), in an ether solvent. nih.gov This reaction proceeds via nucleophilic substitution, where the nitrite ion displaces the bromide, yielding a nitro-fatty acid ester. The ester can then be hydrolyzed to the free nitrated fatty acid. This multi-step process allows for the controlled introduction of a nitro group into the fatty acid backbone, starting from a bromo-precursor. nih.govcambridge.org
Development of Artificial Amino Acid Residues and Peptide Conformational Restraints
One of the most direct applications of this compound is in the synthesis of artificial α-amino acids. Through a straightforward Sₙ2 substitution reaction, the bromine atom at the α-position can be displaced by an amine nucleophile, such as ammonia, to produce 2-aminononanoic acid. libretexts.orgpressbooks.publibretexts.org This non-proteinogenic amino acid possesses a seven-carbon (heptyl) linear alkyl side chain.
The incorporation of such artificial amino acids with long, hydrophobic side chains into peptides is a powerful strategy for imposing conformational restraints. nih.gov The bulky alkyl group can influence the peptide backbone's folding, potentially stabilizing specific secondary structures like α-helices or β-sheets. nih.govnih.gov For example, studies on peptides containing α-aminomyristic acid (a C12 side chain) have shown that these residues significantly affect the peptide's conformation and its ability to anchor to lipid bilayers. nih.gov By introducing 2-aminononanoic acid into a peptide sequence, researchers can modulate its structure, stability, and biological activity, making it a valuable tool for designing peptides with enhanced therapeutic properties or for studying peptide-membrane interactions. mdpi.comnih.gov
Total Synthesis Strategies for Specific Fatty Acid Derivatives
The synthetic versatility of this compound allows it to be a strategic starting point in the total synthesis of various fatty acid derivatives. The transformations detailed previously, such as its conversion to dicarboxylic acids and artificial amino acids, represent targeted synthetic strategies for specific molecular classes. nih.govpressbooks.pub
Furthermore, this compound can serve as a precursor for bifunctional monomers used in polymer synthesis. For instance, after conversion to 2-aminononanoic acid, the resulting molecule possesses both an amine and a carboxylic acid group, making it an AB-type monomer suitable for the synthesis of specialized polyamides. This approach is analogous to the industrial production of Nylon-11 from 11-aminoundecanoic acid, where a bifunctional monomer is polymerized. mdpi.com The use of this compound as a foundational block enables access to a diverse range of complex and functionalized fatty acid derivatives through well-established synthetic routes.
Physicochemical and Spectroscopic Characterization Techniques in Research
Chemical Equilibrium Studies and Solution Behavior
Investigating chemical equilibrium provides insights into how a compound interacts within a solution, including its tendency to associate with itself or other molecules, and its distribution between different phases.
Dimerization constants quantify the extent to which molecules associate to form dimers in a given solvent. For carboxylic acids, dimerization often occurs through hydrogen bonding, forming a cyclic structure. Specific experimental data regarding the dimerization constant of 2-Bromononanoic acid was not found in the reviewed literature. Studies on related compounds, such as 2-bromodecanoic acid, have reported dimerization constants derived from techniques like IR spectroscopy. researchgate.nettandfonline.com
The dissociation constant, often expressed as pKa, is a measure of the acidity of a compound in aqueous solution. It indicates the tendency of the compound to donate a proton. For this compound, a predicted pKa value of 2.97 ± 0.21 has been reported. researchgate.netlookchem.com This value suggests it is a moderately strong organic acid.
Table 3.1.2: Dissociation Constant of this compound
| Compound | Predicted pKa | Reference |
| This compound | 2.97 ± 0.21 | researchgate.netlookchem.com |
Distribution coefficients (or partition coefficients) describe how a compound distributes itself between two immiscible solvent phases, typically an organic solvent and an aqueous phase. This parameter is vital for understanding a compound's lipophilicity and its behavior in extraction processes. Specific experimental data for the distribution coefficient of this compound between common solvent systems was not found in the reviewed literature. Research on analogous compounds, such as 2-bromodecanoic acid, has reported distribution coefficients, for instance, a kd value of 799. researchgate.nettandfonline.com
Spectroscopic Analysis Methods for Structural Elucidation and Reactivity
Spectroscopic techniques are indispensable for confirming the structure of a synthesized compound, identifying its functional groups, and understanding its electronic and vibrational properties.
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. For a carboxylic acid like this compound, IR spectroscopy would typically reveal characteristic absorption bands for the O-H stretch (broad, ~2500-3300 cm⁻¹) and the C=O stretch (~1700-1725 cm⁻¹). The presence of the bromine atom and the alkyl chain would also contribute to the fingerprint region of the spectrum. Specific IR spectral data for this compound was not found in the reviewed literature. libretexts.orglibretexts.org IR spectroscopy has been employed in studies of related compounds, such as 2-bromooctanoic acid, to identify functional groups. chemicalbook.com Raman spectroscopy, which probes vibrational modes through inelastic scattering of light, can also provide complementary information about molecular structure and functional groups. Specific Raman spectral data for this compound was not found in the reviewed literature.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for determining the detailed structure of organic molecules by providing information about the chemical environment of hydrogen and carbon atoms. For this compound, ¹H NMR would be expected to show signals corresponding to the protons of the alkyl chain and the proton of the carboxylic acid group. The proton on the carbon atom bearing the bromine (the alpha-proton) would likely appear as a multiplet in a characteristic chemical shift range. ¹³C NMR would provide signals for each unique carbon atom in the molecule, including the carbonyl carbon, the carbon bearing the bromine, and the carbons of the nonyl chain. Specific ¹H NMR and ¹³C NMR spectral data for this compound were not found in the reviewed literature. chemicalbook.comchemicalbook.comnih.govmedchemexpress.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for organic compound characterization, providing information about the number, type, and connectivity of hydrogen atoms within a molecule. For this compound, ¹H NMR spectra are typically acquired in deuterated solvents such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the different types of protons present. The alpha-proton (on the carbon bearing the bromine atom) typically appears as a multiplet in the region of δ 4.0-4.5 ppm due to its deshielding effect from both the bromine atom and the adjacent carboxyl group. The methylene (B1212753) group adjacent to the carboxyl group (–CH₂COOH) is usually observed as a multiplet around δ 2.0-2.3 ppm. The remaining methylene protons along the nonyl chain (–CH₂–) appear as complex multiplets in the δ 1.2-1.7 ppm range, with the terminal methyl group (–CH₃) showing a triplet around δ 0.8-1.0 ppm. The carboxylic acid proton (–COOH) is highly deshielded and appears as a broad singlet, often in the δ 11-13 ppm range, which is exchangeable with residual water in the solvent.
Table 1: Representative ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration (Protons) | Assignment |
| CH₃ | 0.8-1.0 | m | 3 | Terminal methyl |
| -(CH₂)n- | 1.2-1.7 | m | 12 | Alkyl chain |
| CH₂COOH | 2.0-2.3 | m | 2 | Alpha methylene |
| CHBr | 4.0-4.5 | m | 1 | Alpha methine |
| COOH | 11-13 | s (br) | 1 | Carboxylic acid |
Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. Chemical shifts can vary slightly depending on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information by identifying the different carbon environments within the molecule. Due to the lower natural abundance and sensitivity of ¹³C, spectra are typically acquired over longer periods.
The ¹³C NMR spectrum of this compound is characterized by signals corresponding to its nine carbon atoms. The carbonyl carbon (C=O) of the carboxylic acid group is expected to resonate in the downfield region, typically between δ 170-175 ppm. The carbon atom bearing the bromine atom (C-Br) is deshielded and appears in the range of δ 45-55 ppm. The methylene carbon adjacent to the carboxyl group (–CH₂COOH) usually resonates around δ 30-40 ppm. The remaining methylene carbons of the alkyl chain will exhibit signals in the δ 20-30 ppm range, with the signal for the carbon closest to the carboxyl group being slightly more downfield than those further away.
Table 2: Representative ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) | Assignment |
| C=O | 170-175 | Carbonyl |
| C-Br | 45-55 | Alpha carbon |
| CH₂COOH | 30-40 | Alpha methylene |
| -(CH₂)n- | 20-30 | Alkyl chain |
Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆.
Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) for Isotopic Labeling Studies
Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy is a powerful technique for studying isotopic labeling, particularly in reaction mechanism investigations or metabolic pathway tracing. By preparing samples with deuterium incorporated at specific positions, ²H NMR can provide direct evidence of where deuterium atoms are located within the molecule.
Studies involving the reaction of γ-nonanolactone with deuterium bromide (DBr) have demonstrated the introduction of deuterium into bromoacids. For instance, research indicates that such reactions can lead to bromoacid mixtures with significant deuterium incorporation, with major components containing 8–10 deuterium atoms primarily located on carbons 4–8 of the chain researchgate.net. ²H NMR, often in conjunction with shift reagents like Yb(fod)₃, can resolve these deuterium signals, allowing for the precise mapping of isotopic distribution. This capability is invaluable for understanding reaction pathways, solvent effects, and the fate of molecules in biological systems.
Mass Spectrometry (MS) for Molecular Characterization and Reaction Monitoring
Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound, as well as for identifying fragmentation patterns that aid in structural elucidation. It is also widely used for monitoring reaction progress and identifying reaction products.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar and non-volatile compounds like carboxylic acids and their derivatives, as well as metal complexes. In ESI-MS, the sample is introduced as a solution into a strong electric field, generating charged droplets that desolvate to produce ions.
For this compound (C₉H₁₇BrO₂), ESI-MS typically yields protonated molecules ([M+H]⁺) or adducts with alkali metal ions (e.g., [M+Na]⁺). The calculated molecular weight of this compound is approximately 237.14 g/mol . Therefore, one would expect to observe a protonated molecular ion around m/z 238.15 and a sodium adduct around m/z 260.13. ESI-MS can also provide information about fragmentation patterns, although these are generally less pronounced than in electron ionization (EI) MS. Studies involving metal complexes with similar alpha-halo carboxylic acids have utilized ESI-MS to confirm the formation of complexes and identify their constituents rsc.orgresearchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that couples the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is ideal for analyzing volatile and semi-volatile compounds.
While this compound itself might require derivatization for optimal GC analysis due to its relatively low volatility and polar carboxylic acid group, GC-MS has been applied to closely related compounds like 2-bromooctanoic acid and 9-bromononanoic acid nih.govnih.gov. These analyses typically involve obtaining mass spectra that can be compared against spectral libraries, such as the NIST database, for identification. For 9-bromononanoic acid, NIST numbers like 409719 and 130679 have been reported, with prominent fragment ions observed at m/z 60, 55, and 73 nih.gov. The fragmentation patterns can provide clues about the structure, such as the loss of HBr or COOH groups. GC-MS is also extensively used in identifying components in complex mixtures, as demonstrated in various phytochemical analyses journalsarjnp.comsmujo.id.
Luminescence Spectroscopy in Metal-Ligand Complex Investigations
Luminescence spectroscopy, including fluorescence and phosphorescence, is a sensitive technique used to study the electronic transitions within molecules, particularly those involving metal-ligands complexes. It is highly valuable for understanding coordination chemistry, energy transfer processes, and the photophysical properties of materials.
This compound has been employed as a component in studies investigating the luminescence properties of lanthanide ions, such as Europium(III) (Eu³⁺), in conjunction with specific organic ligands (e.g., R-BTP derivatives) rsc.orgresearchgate.netsemanticscholar.orgrsc.org. In these investigations, the presence of this compound (or its analogs like 2-bromooctanoic acid) in the organic phase alongside the lanthanide ion and the primary ligand influences the coordination sphere and, consequently, the luminescence characteristics of the metal ion.
Compound List
this compound
γ-nonanolactone
Deuterium bromide (DBr)
2-Bromooctanoic acid
9-Bromononanoic acid
2-Bromodecanoic acid
2-Bromohexanoic acid
Europium(III) (Eu³⁺)
Americium(III) (Am³⁺)
Me-BTP (Methyl-bis-1,2,4-triazinyl pyridine)
Et-BTP (Ethyl-bis-1,2,4-triazinyl pyridine)
n-Pr-BTP (n-Propyl-bis-1,2,4-triazinyl pyridine)
BisPypzH (6,6'-bis(1-(2-ethylhexyl)-1H-1,2,3-triazol-4-yl)-2,2'-bipyridine)
Hexadecanoic acid
Linoleic acid
9(10)-Bromooctadecanoic acid
16-Bromohexadecanoic acid
Copper(II)
O,O′-dibenzoyltartaric acid (DBTA)
2-bromo-2-chlorophenylacetic acid
2-bromo-2-fluorophenylacetic acid
2-bromo-2-bromophenylacetic acid
2-chloro-2-chlorophenylacetic acid
2-chloro-2-fluorophenylacetic acid
2-bromophenylacetic acid
2-bromo-4-chlorophenylacetic acid
2-bromopropionic acid
2-chloropropionic acid
Porphyrins (THPP, TrHPyP, TPP)
Iodide
Nitrated fatty acids (NO₂-FA)
Mechanistic Investigations in Biological Systems
Enzyme Inhibition Mechanisms of 2-Bromoalkanoic Acids
2-Bromoalkanoic acids are recognized for their ability to interfere with critical metabolic routes in bacteria, particularly those linked to fatty acid metabolism. Their efficacy as inhibitors often depends on the length of their alkyl chain. Research has focused on their role in disrupting the production of polyhydroxyalkanoates (PHAs) and rhamnolipids, which are crucial for bacterial survival, pathogenesis, and biofilm formation. plos.orgnih.gov The primary mechanism involves the targeted inhibition of specific enzymes that are central to these biosynthetic pathways.
2-Bromoalkanoic acids are effective inhibitors of the synthesis of medium-chain-length polyhydroxyalkanoic acids (mcl-PHAs). researchgate.net PHAs are biopolyesters produced by various bacteria as intracellular carbon and energy storage compounds. asm.org The inhibition of their synthesis by compounds like 2-bromooctanoic acid has been observed in bacteria such as Pseudomonas fluorescens and Pseudomonas putida without affecting cell growth when using non-fatty acid carbon sources like fructose. researchgate.netscientificlabs.ie This specificity makes them valuable tools for studying the metabolic pathways that supply precursors for PHA synthesis. researchgate.net
The primary target for the inhibition of PHA synthesis by 2-bromoalkanoic acids is the enzyme (R)-3-hydroxyacyl-ACP-CoA transferase, also known as PhaG. oup.comoup.com The PhaG enzyme is a crucial link, channeling intermediates from the de novo fatty acid synthesis pathway towards PHA production. oup.com It converts (R)-3-hydroxyacyl-acyl carrier proteins (ACP) into (R)-3-hydroxyacyl-CoA, which is the direct substrate for PHA polymerase. oup.comoup.com
Studies have shown that 2-bromooctanoic acid specifically inhibits the PhaG enzyme. researchgate.net In Pseudomonas putida, the presence of 2-bromooctanoic acid led to a significant decrease in PHA accumulation when grown on phenylacetic acid, confirming that PhaG plays a vital role in PHA synthesis from this substrate. oup.com It is proposed that 2-bromooctanoic acid is converted within the cell to a coenzyme A (CoA) thioester derivative, which then acts as the specific inhibitor of the PhaG enzyme. asm.orgasm.org
The mechanism of inhibition by 2-bromoalkanoic acids often involves competition with the natural substrates of the target enzyme. wikipedia.org In competitive inhibition, the inhibitor molecule resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding. libretexts.org This type of inhibition is characterized by an increase in the apparent Michaelis constant (K_m) of the enzyme for its substrate, while the maximum reaction velocity (V_max) remains unchanged. numberanalytics.comnumberanalytics.com The inhibition can be overcome by increasing the concentration of the substrate. wikipedia.org
The structural similarity between 2-bromoalkanoic acids and fatty acid intermediates allows them to compete for the active site of enzymes like PhaG. researchgate.net The binding of the inhibitor to the enzyme's active site blocks the entry of the natural (R)-β-hydroxyalkanoyl-ACP substrate, thereby halting the pathway to PHA synthesis. plos.org
In addition to inhibiting PHA synthesis, 2-bromoalkanoic acids simultaneously inhibit the production of rhamnolipids in pathogens like Pseudomonas aeruginosa. plos.orgnih.gov Rhamnolipids are biosurfactants that play a key role in bacterial motility and biofilm formation. The enzyme RhlA is responsible for synthesizing the 3-hydroxyalkanoic acid precursors for rhamnolipids. engineering.org.cn
The dual inhibition of both PHA and rhamnolipid synthesis stems from the high sequence homology between the PhaG and RhlA enzymes. plos.orgresearchgate.net In P. aeruginosa, these two enzymes share approximately 57% sequence homology (41% identity), suggesting that an inhibitor targeting one could likely affect the other. plos.org This hypothesis was confirmed in studies using P. aeruginosa mutants, which demonstrated that 2-bromoalkanoic acids inhibit both pathways independently. nih.gov The strength of inhibition was found to be dependent on the alkyl chain length of the inhibitor, with 2-bromohexanoic acid showing a more potent effect than 2-bromooctanoic acid or 2-bromodecanoic acid. plos.orgnih.gov
| Inhibitor (2 mM) | PHA Synthesis Inhibition (%) | Rhamnolipid Synthesis Inhibition (%) |
|---|---|---|
| 2-Bromohexanoic acid | 89.3 | 87.8 |
| 2-Bromooctanoic acid | 67.8 | 68.2 |
| 2-Bromodecanoic acid | 35.5 | 0.3 |
This table presents data on the percentage of inhibition of Polyhydroxyalkanoic Acid (PHA) and rhamnolipid synthesis in Pseudomonas aeruginosa PA14 when treated with 2 mM concentrations of different 2-bromoalkanoic acids. The data indicates that inhibition strength varies with the alkyl chain length of the acid. plos.org
Fatty acyl-CoA synthetase (FadD) is an essential enzyme that activates fatty acids by converting them into their corresponding acyl-CoA esters, a critical step for their subsequent metabolism via β-oxidation. asm.orguniprot.org Research on the FadD enzyme from P. putida CA-3 has shown that its activity is inhibited by 2-bromooctanoic acid. asm.org
The inhibition of FadD by 2-bromooctanoic acid was determined to be noncompetitive. asm.org Unlike competitive inhibition, a noncompetitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). numberanalytics.com This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding to the active site. libretexts.org Consequently, noncompetitive inhibition leads to a decrease in V_max but does not affect K_m. numberanalytics.com It is suggested that FadD may convert 2-bromooctanoic acid into 2-bromooctanoyl-CoA, which then acts as the inhibitory molecule. asm.org
2-Bromoalkanoic acids are also known inhibitors of the fatty acid β-oxidation pathway. scientificlabs.iesigmaaldrich.com This catabolic process breaks down fatty acids to produce acetyl-CoA, which can then enter the citric acid cycle to generate energy. wikipedia.org The inhibitory action of these compounds has been demonstrated in isolated rat liver mitochondria. sigmaaldrich.comnih.gov
Inhibition of Polyhydroxyalkanoic Acid (PHA) Synthesis Pathways
Effects on Microbial Metabolism and Biofilm Formation
The study of 2-Bromononanoic acid and its analogs has revealed significant impacts on bacterial physiology, particularly in opportunistic pathogens like Pseudomonas species. The introduction of a bromine atom at the alpha-position of the fatty acid chain imparts unique biochemical properties that interfere with key metabolic and signaling pathways.
Alterations in Microbial Biosynthesis Pathways (e.g., Pseudomonas species)
Research into the effects of 2-bromoalkanoic acids on Pseudomonas aeruginosa has demonstrated a significant, alkyl-chain-length dependent inhibition of essential biosynthetic pathways. These compounds have been shown to simultaneously disrupt the production of both rhamnolipids and polyhydroxyalkanoates (PHAs). nih.govplos.org Rhamnolipids are crucial biosurfactants for motility and biofilm structure, while PHAs are intracellular carbon and energy storage polymers.
The mechanism for this dual inhibition is attributed to the competitive inhibition of two key enzymes: RhlA and PhaG, which share approximately 57% sequence homology. plos.orgvulcanchem.com RhlA is a rhamnosyltransferase-1 that provides the (R)-3-hydroxyalkanoyl moieties for rhamnolipid synthesis, and PhaG is a (R)-3-hydroxyacyl-ACP-CoA transferase that channels intermediates from fatty acid synthesis to PHA production. plos.orgresearchgate.net By targeting these enzymes, 2-bromoalkanoic acids effectively cut off the supply of precursors for both rhamnolipid and PHA synthesis. Studies on analogs such as 2-bromohexanoic acid (2-BrHA), 2-bromooctanoic acid (2-BrOA), and 2-bromodecanoic acid (2-BrDA) have shown that the inhibitory strength is dependent on the alkyl chain length. nih.govplos.org
While direct studies on this compound (C9) are not extensively documented in the available literature, the established trend from its shorter and longer chain analogs allows for a strong inference of its activity. It is anticipated that this compound would also exhibit inhibitory effects on RhlA and PhaG, thereby altering these critical biosynthetic pathways in Pseudomonas aeruginosa.
Mechanisms of Biofilm Development Inhibition
The inhibition of biofilm formation by 2-bromoalkanoic acids is a direct consequence of their interference with quorum sensing (QS) systems and the production of essential biofilm matrix components. Biofilm development is a complex process regulated by intricate cell-to-cell communication networks, or QS, which coordinate the expression of virulence factors and biofilm-related genes.
2-bromoalkanoic acids have been identified as potent anti-biofilm agents at sub-micromolar concentrations, without affecting the growth of P. aeruginosa PAO1. researchgate.net The primary mechanism of biofilm inhibition is the disruption of the QS system. vulcanchem.com This is supported by findings that show these compounds down-regulate key QS regulatory genes, including lasI, lasR, rhlI, and rhlR. researchgate.net The las and rhl systems are two major QS circuits in P. aeruginosa that control the production of numerous virulence factors and are pivotal for biofilm maturation.
By inhibiting rhamnolipid synthesis, 2-bromoalkanoic acids also compromise the structural integrity of the biofilm matrix. Rhamnolipids are essential for maintaining the channels and architecture of mature biofilms. The inhibitory effect on biofilm formation has been shown to be dependent on the alkyl chain length of the 2-bromoalkanoic acid. nih.govplos.orgmdpi.com For instance, a study comparing 2-BrHA (C6), 2-BrOA (C8), and 2-BrDA (C10) found that the shorter chain analog, 2-BrHA, was the most potent inhibitor of biofilm formation. nih.govplos.org Based on this trend, it is projected that this compound would be an effective inhibitor of biofilm development in P. aeruginosa.
Inhibitory Effects of 2-Bromoalkanoic Acids on Pseudomonas aeruginosa
| Compound | Alkyl Chain Length | Target Enzymes | Effect on Biofilm Formation | Reference |
|---|---|---|---|---|
| 2-Bromohexanoic acid (2-BrHA) | C6 | RhlA, PhaG | Strong Inhibition (≥90% at 2 mM) | nih.govplos.org |
| 2-Bromooctanoic acid (2-BrOA) | C8 | RhlA, PhaG | Moderate Inhibition | nih.govplos.org |
| This compound | C9 | (Predicted: RhlA, PhaG) | (Predicted: Moderate to Strong Inhibition) | |
| 2-Bromodecanoic acid (2-BrDA) | C10 | RhlA, PhaG | Weaker Inhibition compared to C6 and C8 | nih.govplos.orgvulcanchem.com |
Influence on Bacterial Motility
Bacterial motility, particularly swarming and swimming, is a critical factor in the initial stages of biofilm formation, allowing bacteria to colonize surfaces. The production of rhamnolipids by P. aeruginosa is essential for reducing surface tension, which facilitates swarming motility.
Mechanistic Insights from Animal Models
Direct in-vivo studies focusing on the metabolic fate and effects of this compound are limited. However, research on analogous halogenated carbon compounds, particularly other brominated fatty acids, provides valuable insights into their potential metabolic perturbations in animal systems.
Analogous Studies on Halogenated Carbon Compounds and Metabolic Perturbations
Studies on various brominated fatty acids in animal models have indicated that these compounds can be absorbed and may interfere with lipid metabolism. For instance, research on rats fed diets containing brominated vegetable oils, which are composed of brominated fatty acids, showed deposition of these acids in various organs. cymitquimica.com At high dosages, these compounds led to increased organ weight and histopathological changes. cymitquimica.com
More specific studies using radiolabeled 2-bromopalmitate, a long-chain brominated fatty acid, have been conducted to trace fatty acid utilization in vivo. nih.govnih.gov These studies in rats demonstrated that 2-bromopalmitate is taken up by tissues and activated by acyl-CoA synthetase, similar to natural fatty acids. However, its subsequent metabolism via β-oxidation is blocked, allowing it to be used as a tracer for fatty acid uptake and non-oxidative metabolism. nih.gov This suggests that 2-brominated fatty acids can enter metabolic pathways but may act as inhibitors or be metabolized differently than their non-halogenated counterparts.
Furthermore, studies on medium-chain fatty acids (MCFAs) in animal models have shown that they are rapidly absorbed and metabolized, primarily in the liver. mdpi.comfrontiersin.orgnih.govnih.gov The introduction of a bromine atom, as in this compound, would likely alter this metabolism. The presence of the bromine at the alpha-carbon is known to inhibit β-oxidation. sigmaaldrich.com Therefore, it can be hypothesized that in an animal model, this compound would be absorbed and could potentially accumulate in tissues, particularly adipose tissue and the liver, and interfere with normal fatty acid metabolism.
Summary of Findings from Analogous Halogenated Compounds in Animal Models
| Compound Type | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Brominated Vegetable Oils (Brominated Fatty Acids) | Rats | Deposition in various organs, potential for organ weight increase and histopathological changes at high doses. | cymitquimica.com |
| 2-Bromopalmitate (Long-chain) | Rats | Acts as a tracer for fatty acid uptake; inhibits β-oxidation. | nih.govnih.gov |
| Medium-Chain Fatty Acids (Non-halogenated) | Pigs, Rats, Mice | Rapidly absorbed and oxidized in the liver; can influence lipid metabolism. | mdpi.comfrontiersin.orgnih.govnih.gov |
| This compound (Medium-chain) | (Hypothetical) | (Predicted: Would likely be absorbed and could interfere with β-oxidation of fatty acids, potentially leading to accumulation in tissues.) |
Advanced Research Applications
Applications in Actinide and Lanthanide Separation Chemistry
The separation of trivalent actinides from lanthanides is a critical challenge in nuclear fuel reprocessing due to their similar chemical properties. 2-Bromononanoic acid has been investigated as a component in synergistic solvent extraction systems designed to achieve this separation.
This compound functions as a lipophilic anion source, also referred to as a synergist, in solvent extraction processes involving nitrogen-donor ligands. In these systems, it enhances the extraction efficiency and selectivity of the primary ligand for target metal ions, such as americium (Am(III)) and europium (Eu(III)) reading.ac.ukiaea.orgreading.ac.ukresearchgate.netrsc.orgresearchgate.net. The acid's lipophilic nature allows it to migrate into the organic phase, where it can interact with the metal-ligand complexes, facilitating their transfer from the aqueous phase. For instance, in synergy with certain terpyridine derivatives, 2-bromodecanoic acid (a related compound) has shown to improve the separation factor (SF) for Am(III) over Eu(III) reading.ac.ukreading.ac.uk. Research has also explored the use of 2-bromodecanoic acid in conjunction with various triazine-based ligands, demonstrating its role in enhancing metal extraction and separation capabilities iaea.orgrsc.orgpsu.edu. Studies indicate that while 2-bromodecanoic acid can act as a lipophilic anion source, its presence can sometimes reduce the stability constants of metal-ligand complexes, depending on the specific ligand and metal ion involved researchgate.netacs.orgrsc.org.
The interaction between this compound and metal ions, particularly in the context of coordination with other ligands, is crucial for understanding extraction mechanisms. Studies have investigated how the presence of 2-bromodecanoic acid influences the coordination environment of metal ions like Am(III) and Eu(III) when complexed with nitrogen-donor ligands reading.ac.ukiaea.orgresearchgate.netacs.orgrsc.orgosti.govrsc.org. For example, in the extraction of Am(III) and Eu(III) using certain BTP-type ligands, 2-bromodecanoic acid is required as a lipophilic anion source to facilitate extraction from nitric acid solutions researchgate.net. Research has shown that the bonding interactions and orbital participation of metal ions with ligands can be influenced by the presence of such anions, potentially explaining the observed selectivity rsc.orgrsc.org. While direct coordination of 2-bromodecanoic acid to the metal ion in the extracted species is not always observed, its role in charge neutralization and enhancing lipophilicity is critical researchgate.net.
Computational Modeling and Theoretical Studies
Computational methods are employed to elucidate the behavior of this compound and its interactions at a molecular level, aiding in the design of more efficient separation processes.
While specific QSTR models focused solely on this compound for chemical applications are not extensively detailed in the provided search results, the compound and its analogs (e.g., 2-bromooctanoic acid, 2-bromohexanoic acid) have been included in broader QSTR studies. These studies typically aim to predict the toxicity or biological activity of chemical compounds based on their molecular structure arxiv.orgias.ac.inresearchgate.netias.ac.in. In these contexts, descriptors such as the number of atoms, electrophilicity, and log P values are used to build predictive models. The inclusion of such compounds in QSTR analyses highlights the use of quantitative structure-property relationships in understanding chemical behavior, which can be extended to predicting performance in applications like solvent extraction, although direct applications of QSTR for predicting extraction efficiency of this compound are not explicitly detailed here.
Density Functional Theory (DFT) has been utilized to investigate the electronic properties and molecular interactions involving ligands used in conjunction with this compound. These studies aim to understand the fundamental reasons behind the selectivity observed in actinide-lanthanide separations. DFT calculations can reveal details about metal-ligand bonding, orbital overlap, and the electronic charge distribution within complexes rsc.orgrsc.orgkit.edubibliotekanauki.pl. For instance, DFT studies have shown higher metal-ligand orbital participation and 'd' and 'f' orbital contributions in actinide complexes compared to lanthanide complexes when certain ligands are used, which is attributed to the selectivity of these ligands rsc.orgrsc.org. Such theoretical investigations help in rationalizing experimental observations and guiding the design of new, more effective extractants for separation processes.
Q & A
Q. Table 1: Common Synthetic Routes and Yield Ranges
| Method | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| HVZ Reaction | PBr₃ | 60–75 | 92–98 |
| Electrophilic Bromination | HBr/Red P | 55–70 | 88–95 |
Basic: Which analytical techniques are most effective for characterizing this compound’s stability under varying storage conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >150°C) .
- pH-Dependent Stability Studies : Monitor hydrolysis rates in buffered solutions (pH 2–10) via UV-Vis spectroscopy at λmax ≈ 210 nm .
- Long-Term Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidative degradation. Validate stability quarterly using FT-IR (loss of C-Br stretch at ~550 cm⁻¹ indicates degradation) .
Advanced: How can mechanistic inconsistencies in 2-Bromonanoic acid’s reactivity be resolved (e.g., nucleophilic substitution vs. elimination)?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to distinguish SN2 vs. E2 pathways .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to map transition states and activation energies .
- Solvent Polarity Screening : Test reactions in polar aprotic (DMF) vs. nonpolar solvents (toluene) to isolate dominant mechanisms .
Key Consideration : Contradictions in literature often arise from unaccounted variables (e.g., trace moisture, catalyst impurities). Replicate studies with strict anhydrous conditions and report deviations .
Advanced: What statistical approaches are recommended for analyzing discrepancies in catalytic efficiency data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate datasets from multiple studies using random-effects models to account for heterogeneity .
- Sensitivity Analysis : Identify outliers by varying parameters (e.g., temperature, catalyst loading) .
- Error Propagation Models : Quantify uncertainty in yield calculations due to instrumentation limits (e.g., ±0.5% for HPLC) .
Q. Example Workflow :
Normalize data to control conditions (e.g., 25°C, 1 atm).
Apply ANOVA to test for significant inter-study variance.
Report confidence intervals (95% CI) for key metrics .
Advanced: How does trace impurity content (e.g., residual nonanoic acid) impact downstream applications of this compound?
Methodological Answer:
- Dose-Response Assays : Spike purified samples with known impurity levels (0.1–5%) and measure effects on reaction outcomes (e.g., coupling efficiency in peptide synthesis) .
- Chromatographic Coupling : Use HPLC-ELSD to quantify impurities and correlate with kinetic data .
- Mitigation Strategies : Implement orthogonal purification (e.g., ion-exchange followed by crystallization) .
Advanced: What computational tools are suitable for predicting this compound’s behavior in novel reaction environments?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict solvation effects using software like GROMACS .
- QSAR Modeling : Correlate substituent effects (e.g., alkyl chain length) with reactivity using COSMO-RS .
- Reaction Pathway Prediction : Employ Cheminformatics platforms (e.g., Schrödinger’s Jaguar) to map plausible intermediates .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
